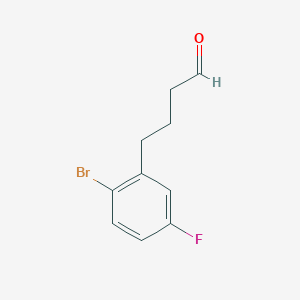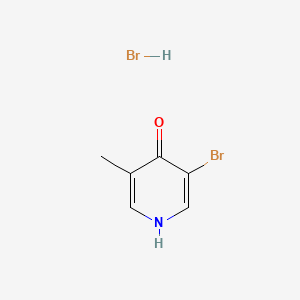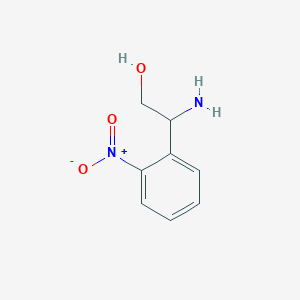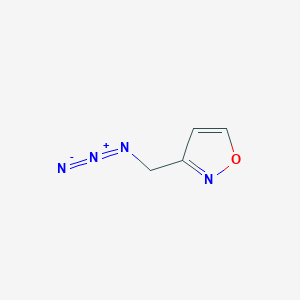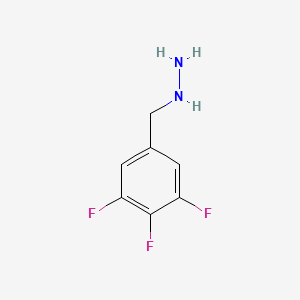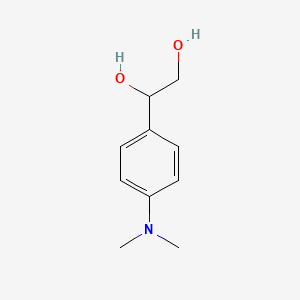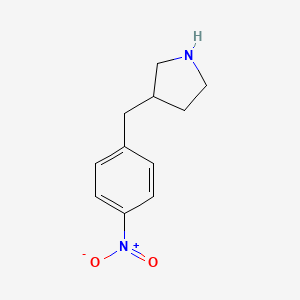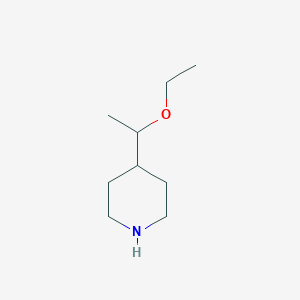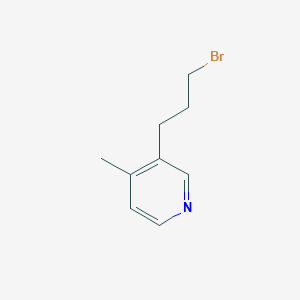![molecular formula C13H12BrNS B13592581 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline is a heterocyclic compound that features a unique structure combining a thiopyrano ring fused with a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization to form the thiopyrano ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be leveraged in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and identify specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline include other quinoline derivatives and thiopyrano-fused heterocycles. Examples include:
Uniqueness
What sets this compound apart is its specific combination of a bromine atom and a methyl group on the thiopyrano-quinoline scaffold. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H12BrNS |
|---|---|
Poids moléculaire |
294.21 g/mol |
Nom IUPAC |
8-bromo-10-methyl-3,4-dihydro-1H-thiopyrano[4,3-b]quinoline |
InChI |
InChI=1S/C13H12BrNS/c1-8-10-6-9(14)2-3-12(10)15-13-4-5-16-7-11(8)13/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
CWPMMOMSGCXQLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NC3=C1CSCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

